molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

Hydralazine

Cat. No. B1673433
CAS RN: 86-54-4
M. Wt: 160.18 g/mol
InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07220858B2

Procedure details

A solution was prepared to contain 1 part by weight 1-chlorophthalazine, 100 parts by volume of ethyl alcohol and 90 parts by volume of hydrazine hydrate. It was heated for two hours and then filtered. On cooling, 1-hydrazinophthalazine (hydralazine) precipitated from the filtrate as yellow needles, which were isolated by filtration and washed with cold ethyl alcohol. The product was precipitated from methyl alcohol. The product melted, when rapidly heated, at 172–173° C. Typical yields were 30–40%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.O.[NH2:13][NH2:14]>C(O)C>[CH:8]1[CH:9]=[CH:10][C:11]2[C:6](=[CH:5][N:4]=[N:3][C:2]=2[NH:13][NH2:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
TEMPERATURE
Type
TEMPERATURE
Details
It was heated for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
1-hydrazinophthalazine (hydralazine) precipitated from the filtrate as yellow needles
CUSTOM
Type
CUSTOM
Details
which were isolated by filtration
WASH
Type
WASH
Details
washed with cold ethyl alcohol
CUSTOM
Type
CUSTOM
Details
The product was precipitated from methyl alcohol
TEMPERATURE
Type
TEMPERATURE
Details
when rapidly heated, at 172–173° C
CUSTOM
Type
CUSTOM
Details
Typical yields

Outcomes

Product
Name
Type
Smiles
C=1C=CC=2C(C1)=CN=NC2NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.